spiro[fluorene-9,9'-xanthene]-2',7'-diol
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Overview
Description
Spiro[fluorene-9,9’-xanthene]-2’,7’-diol: is a compound that belongs to the class of spiro compounds, which are characterized by a unique three-dimensional structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[fluorene-9,9’-xanthene]-2’,7’-diol typically involves the Suzuki cross-coupling reaction. This method allows for the formation of the spiro structure by coupling a fluorene derivative with a xanthene derivative under the influence of a palladium catalyst . The reaction conditions often include the use of solvents like chlorobenzene or o-dichlorobenzene, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of spiro[fluorene-9,9’-xanthene]-2’,7’-diol can be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors and more efficient catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Spiro[fluorene-9,9’-xanthene]-2’,7’-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of functional groups on the fluorene and xanthene moieties .
Common Reagents and Conditions:
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[fluorene-9,9’-xanthene]-2’,7’-dione, while reduction could produce spiro[fluorene-9,9’-xanthene]-2’,7’-diol derivatives with altered functional groups .
Scientific Research Applications
Chemistry: In chemistry, spiro[fluorene-9,9’-xanthene]-2’,7’-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology and Medicine: While its applications in biology and medicine are still being explored, spiro[fluorene-9,9’-xanthene]-2’,7’-diol has shown potential as a component in drug delivery systems due to its stability and ability to form complexes with various biomolecules .
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to transport holes efficiently makes it a valuable material for improving the performance of these devices .
Mechanism of Action
The mechanism by which spiro[fluorene-9,9’-xanthene]-2’,7’-diol exerts its effects is primarily related to its electronic structure. The spiro configuration allows for efficient charge separation and transport, which is crucial for its applications in optoelectronics . The molecular targets and pathways involved include interactions with other organic molecules and the formation of stable complexes that facilitate charge transfer .
Comparison with Similar Compounds
Spirobifluorene: Similar in structure but lacks the oxygen atom present in spiro[fluorene-9,9’-xanthene]-2’,7’-diol.
Spiro-OMeTAD: Another spiro compound used in optoelectronics, but with different functional groups that affect its electronic properties.
Uniqueness: Spiro[fluorene-9,9’-xanthene]-2’,7’-diol is unique due to its specific combination of fluorene and xanthene moieties, which provide a balance of stability and electronic properties that are not found in other similar compounds . This makes it particularly valuable for applications requiring efficient charge transport and stability under various conditions .
Properties
IUPAC Name |
spiro[fluorene-9,9'-xanthene]-2',7'-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O3/c26-15-9-11-23-21(13-15)25(22-14-16(27)10-12-24(22)28-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQGMRKCZPWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)O)OC6=C4C=C(C=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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